Glaziovianin A

Description

Structure

2D Structure

3D Structure

Properties

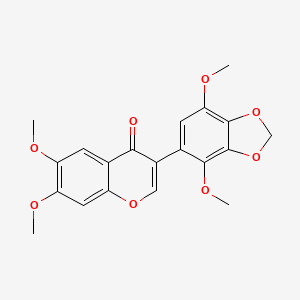

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C20H18O8/c1-22-14-6-11-13(7-15(14)23-2)26-8-12(17(11)21)10-5-16(24-3)19-20(18(10)25-4)28-9-27-19/h5-8H,9H2,1-4H3 |

InChI Key |

GUSKXWBKZXULSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC |

Synonyms |

glaziovianin A |

Origin of Product |

United States |

Foundational & Exploratory

Glaziovianin A: A Technical Guide to its Origin, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A is a naturally occurring isoflavone (B191592) that has garnered significant attention in the scientific community for its potent antitumor properties. Isolated from the leaves of the Brazilian tree Ateleia glazioviana, this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated a more complex mechanism of action involving the impairment of endosome maturation and the subsequent prolonged activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This technical guide provides an in-depth overview of the origin, isolation, structure elucidation, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and the visualization of its molecular pathways.

Origin and Isolation

This compound is a secondary metabolite isolated from the leaves of Ateleia glazioviana, a tree native to Brazil.[1][2] The isolation of this compound is typically achieved through a cytotoxicity-guided fractionation procedure.

General Isolation Protocol

The following protocol is a synthesized representation of the methodologies described in the literature for the isolation of this compound.

-

Extraction: Dried and powdered leaves of Ateleia glazioviana are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[3][4]

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The biologically active fraction, identified through cytotoxicity assays, is further purified using a series of chromatographic techniques. This often involves:

-

Silica Gel Column Chromatography: To separate compounds based on their affinity to the stationary phase.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Typically a reverse-phase column (e.g., C18) is used for final purification to yield pure this compound.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using extensive spectroscopic analysis.[1]

Structure and Spectroscopic Data

This compound is classified as an isoflavone. Its structure was elucidated using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (in CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) for each proton are determined to elucidate the proton environment in the molecule. Key signals include those for aromatic protons, methoxy (B1213986) groups, and the isoflavone core protons. |

| ¹³C NMR (in CDCl₃) | The carbon skeleton is determined by the chemical shifts of each carbon atom. Characteristic signals for carbonyl carbons, aromatic carbons, and methoxy carbons are identified. |

| Mass Spectrometry (MS) | The molecular weight and elemental composition are determined. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present, such as carbonyl groups (C=O), hydroxyl groups (-OH), and aromatic rings (C=C). |

| Ultraviolet (UV) Spectroscopy | Shows the absorption maxima, which are characteristic of the isoflavone chromophore. |

Note: Detailed, specific peak assignments for ¹H and ¹³C NMR can be found in specialized chemical literature and databases.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.29 | [1] |

| HeLa S3 | Human Cervical Cancer | Varies by derivative | - |

| A375 | Human Melanoma | - | [5] |

| Panel of 7 human cancer cell lines | Various | - | [5] |

Note: IC₅₀ values can vary between studies due to different experimental conditions such as cell density and incubation time.

Mechanism of Action

The antitumor activity of this compound stems from its ability to disrupt microtubule dynamics, which are essential for cell division and intracellular transport.

Inhibition of Tubulin Polymerization

This compound inhibits the polymerization of tubulin into microtubules.[1] This leads to the disruption of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis.[6]

Impairment of Endosome Maturation and EGFR Signaling

A significant aspect of this compound's mechanism of action is its effect on endosomal trafficking. By inhibiting microtubule dynamics, this compound prevents the maturation of endosomes.[6] This leads to the accumulation of activated Epidermal Growth Factor Receptors (EGFR) in early endosomes, prolonging EGFR signaling.[6] This sustained signaling can paradoxically enhance EGF-dependent apoptosis in certain cancer cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared in a polymerization buffer (e.g., PIPES buffer).

-

Compound Addition: Different concentrations of this compound, a positive control (e.g., Nocodazole for inhibition or Paclitaxel for stabilization), and a vehicle control are added to the wells of a 96-well plate.

-

Initiation of Polymerization: The tubulin-containing reaction mixture is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

-

Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals over a period of time (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The effect of this compound is quantified by comparing the polymerization in its presence to that of the controls.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound at a concentration known to induce cytotoxicity for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Signaling Pathway of this compound

References

- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Glaziovianin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A, a novel isoflavone (B191592) first isolated from the leaves of the Brazilian plant Ateleia glazioviana, has emerged as a compound of significant interest in oncological research.[1][2] Its potent cytotoxic and antimitotic activities stem from its unique mechanism of action as a microtubule dynamics inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its known signaling pathways.

Discovery and Bioactivity-Guided Isolation

This compound was first identified through a cytotoxicity-guided fractionation procedure of extracts from the leaves of Ateleia glazioviana.[1][2] This approach involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction to guide the purification of the active compound.

Experimental Protocol: Cytotoxicity-Guided Fractionation and Isolation

The following protocol outlines the general steps for the isolation and purification of this compound, based on described methodologies.

1.1.1. Plant Material and Extraction:

-

Dried and powdered leaves of Ateleia glazioviana are subjected to exhaustive maceration with a solvent such as methanol (B129727) or a hydroalcoholic solution.[3][4]

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

1.1.2. Solvent Partitioning and Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol.[5]

-

The cytotoxicity of each fraction is evaluated using a relevant cancer cell line, such as HL-60 (human promyelocytic leukemia cells).[1][2] The most potent fraction (typically the dichloromethane or ethyl acetate fraction) is selected for further purification.

1.1.3. Chromatographic Purification:

-

The active fraction is subjected to a series of column chromatography steps. Silica gel is a commonly used stationary phase.[6]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions exhibiting similar TLC profiles are combined and their cytotoxicity is re-assessed.

-

Further purification of the most active fractions is achieved through repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. column-chromatography.com [column-chromatography.com]

- 7. eIF4F complex disruption causes protein synthesis inhibition during hypoxia in nerve growth factor (NGF)-differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Glaziovianin A: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovianin A, a naturally occurring isoflavone (B191592) isolated from the leaves of the Brazilian plant Ateleia glazioviana, has emerged as a compound of significant interest in cancer research.[1] Its potent cytotoxic and antimitotic activities have prompted extensive investigation into its mechanism of action and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on the experimental methodologies and signaling pathways involved in its biological effects.

Chemical Structure and Physicochemical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Class | Isoflavone |

| Source | Ateleia glazioviana[1] |

Further research is required to fully characterize its physicochemical properties. However, like many natural isoflavones, this compound is presumed to have limited aqueous solubility, a factor that may influence its bioavailability and formulation development.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Solubility | Presumed low in water[2] |

| logP | Data not available |

| pKa | Data not available |

Pharmacological Properties and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[1] By disrupting microtubule function, this compound induces cell cycle arrest in the M-phase, leading to abnormal spindle formation and ultimately, apoptosis.[3][4]

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | Not specified[1] |

| HeLa S3 | Cervical Cancer | Potent M-phase inhibitor[4] |

The pattern of differential cytotoxicity of this compound across various cell lines has been observed to be similar to that of TZT-1027, another tubulin polymerization inhibitor.[1]

Signaling Pathways

The biological activity of this compound is intrinsically linked to its interference with microtubule-dependent cellular processes. This disruption affects multiple signaling pathways, most notably the cell cycle regulation and epidermal growth factor receptor (EGFR) signaling.

Cell Cycle Regulation

By inhibiting tubulin polymerization, this compound activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.

Caption: this compound's impact on the cell cycle.

EGFR Signaling Pathway

This compound has been shown to inhibit the transport of endosomes containing the epidermal growth factor receptor (EGFR) upon stimulation with EGF.[3] This inhibition of endosome maturation leads to prolonged activation of EGFR, which can paradoxically enhance EGF-dependent apoptosis in certain cancer cells, such as A431.[3]

Caption: this compound's effect on EGFR signaling.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the biological activity of this compound.

Tubulin Polymerization Assay

This assay is fundamental to determining the direct effect of this compound on microtubule formation.

Objective: To measure the extent of tubulin polymerization in the presence and absence of this compound.

Methodology:

-

Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescent reporter dye that binds to polymerized tubulin.[5][6]

-

Procedure:

-

A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared on ice.[7]

-

This compound (or vehicle control) is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.[7]

-

The increase in fluorescence due to the binding of the reporter dye to microtubules is monitored over time using a microplate reader.[6]

-

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the fluorescence kinetic data. A decrease in the polymerization rate and the final plateau of fluorescence in the presence of this compound indicates inhibition.[8]

Caption: Workflow for a tubulin polymerization assay.

Cell Cycle Analysis

This method is used to determine the phase of the cell cycle at which this compound arrests cell proliferation.

Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Fixation and Staining:

-

Cells are harvested, washed, and fixed in a solution like cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

-

The fixed cells are then treated with RNase to remove RNA, which can interfere with DNA staining.[9]

-

A fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI, is added to stain the cellular DNA.[10]

-

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.[10]

-

Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA. An accumulation of cells in the G2/M peak after treatment with this compound indicates a G2/M phase arrest.[10]

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a promising natural product with significant anticancer potential. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and scientists working to translate this promising lead into a clinically effective therapeutic. Future research should focus on obtaining more detailed physicochemical data to aid in formulation and delivery, as well as exploring its efficacy in in vivo models and potential for combination therapies.

References

- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Glaziovianin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Natural Isoflavone (B191592), its Biological Activity, and Therapeutic Potential

Introduction

Glaziovianin A is a naturally occurring isoflavone first isolated from the leaves of the Brazilian tree Ateleia glazioviana (Leguminosae).[1] It has garnered significant interest in the scientific community for its potent cytotoxic and antimitotic activities, positioning it as a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Chemical Structure and Synthesis

This compound belongs to the isoflavone class of flavonoids. While initially isolated from a natural source, an efficient six-step synthetic protocol has been developed utilizing readily available metabolites from dill and parsley seeds, making it more accessible for research purposes.[2][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule dynamics.[4] Unlike some other microtubule-targeting agents, it does not significantly alter the total amount of polymerized tubulin but rather extends the time lag of tubulin polymerization.[4] This disruption of microtubule dynamics leads to several downstream cellular effects:

-

Mitotic Arrest: By interfering with the proper formation and function of the mitotic spindle, this compound causes cells to arrest in the M-phase of the cell cycle, ultimately leading to apoptosis.[4]

-

Inhibition of Endosome Maturation: Microtubules are crucial for the transport of endosomes. This compound's disruption of microtubule dynamics inhibits the transport of endosomes containing stimulated epidermal growth factor receptor (EGFR), leading to prolonged EGFR activation and enhanced EGF-dependent apoptosis in cancer cells.[4]

Quantitative Biological Data

The cytotoxic and antimitotic activities of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HL-60 | Leukemia | Not specified, but used for cytotoxicity-guided fractionation | [1] |

| A375 | Melanoma | Most sensitive among tested cell lines | [3][5] | |

| Various | 39 human cancer cell lines | Displayed differential cytotoxicities | [1] | |

| This compound Derivatives | ||||

| O7-allyl derivative | HeLa S3 | Cervical Cancer | More cytotoxic than this compound | |

| O7-benzyl and O7-propargyl analogues | HeLa S3 | Cervical Cancer | More potent M-phase inhibitors than this compound | |

| Trimethoxy- and dillapiol-derived B-ring derivatives | Various | Less active than the parent this compound | [3] |

Note: Specific IC50 values for many cell lines are not consistently reported across the literature. The A375 melanoma cell line has been identified as being particularly sensitive.[3][5] this compound and its derivatives have been noted to be non-cytotoxic to human peripheral blood mononuclear cells up to a concentration of 10 μM.[3][5]

Experimental Protocols

Extraction of this compound from Ateleia glazioviana

This protocol outlines a general procedure for the extraction of this compound based on cytotoxicity-guided fractionation.

Methodology:

-

Maceration: Dried and powdered leaves of Ateleia glazioviana are exhaustively macerated with a suitable solvent (e.g., methanol) to extract the secondary metabolites.

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Cytotoxicity-Guided Fractionation: The crude extract is subjected to a series of fractionation steps, such as solvent-solvent partitioning followed by column chromatography (e.g., silica (B1680970) gel, Sephadex). At each step, the cytotoxicity of the fractions is tested against a sensitive cell line, such as HL-60 leukemia cells.

-

Isolation and Purification: The most active fractions are further purified using techniques like high-performance liquid chromatography (HPLC) to isolate pure this compound. The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).

Chemical Synthesis of this compound

A concise six-step synthesis has been developed from plant metabolites found in dill and parsley.

Methodology:

-

Starting Materials: The synthesis begins with readily available plant metabolites from dill and parsley seeds.

-

Epoxide Formation: These precursors are converted into key intermediate epoxides.

-

β-Ketoaldehyde Synthesis: The epoxides undergo an efficient conversion to their respective β-ketoaldehydes.

-

Cyclization: The final step involves a Cu(I)-mediated cyclization of the β-ketoaldehydes to yield this compound and its derivatives.[2]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and positive controls for inhibition (e.g., colchicine) and polymerization (e.g., paclitaxel).

-

Initiation of Polymerization: Initiate the polymerization by warming the reaction plate to 37°C.

-

Data Acquisition: Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity-based assays) over time using a plate reader.

-

Analysis: Analyze the polymerization curves to determine the effect of this compound on the lag time, rate, and extent of tubulin polymerization.[4]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability.

Methodology:

-

Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Immunofluorescence Staining of Microtubules

This technique is used to visualize the effect of this compound on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).

-

Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Signaling Pathways

Disruption of Microtubule Dynamics and Mitotic Arrest

Inhibition of Endosome Maturation and Prolonged EGFR Signaling

Anti-Inflammatory Potential

While the primary focus of research on this compound has been its anti-cancer properties, as a flavonoid, it may possess anti-inflammatory activities. The general mechanisms of anti-inflammatory action for flavonoids often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB. However, specific studies on the anti-inflammatory effects of this compound are limited and represent an area for future investigation.

Conclusion and Future Directions

This compound is a potent natural isoflavone with a well-defined mechanism of action targeting microtubule dynamics. Its ability to induce mitotic arrest and enhance apoptosis through prolonged EGFR signaling makes it a compelling candidate for further preclinical and clinical development as an anticancer agent. Future research should focus on comprehensive in vivo efficacy studies in xenograft models, detailed investigation of its anti-inflammatory properties, and optimization of its derivatives to enhance therapeutic efficacy and minimize potential off-target effects. The development of a readily scalable synthesis further supports its potential for translation into clinical applications.

References

- 1. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant activities of aqueous extract of Cecropia glaziovii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of Glaziovianin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A, an isoflavone (B191592) initially isolated from the leaves of Ateleia glazioviana, has emerged as a potent antimitotic agent with a dual mechanism of action that makes it a compelling candidate for anticancer drug development. This technical guide provides an in-depth analysis of its molecular interactions, detailing its primary role as a microtubule dynamics inhibitor and its secondary effect on endosome maturation, leading to prolonged growth factor signaling and enhanced apoptosis. This document synthesizes quantitative data, experimental methodologies, and visual representations of the key pathways to offer a comprehensive resource for researchers in oncology and pharmacology.

Core Mechanism: Inhibition of Microtubule Dynamics

This compound exerts its primary cytotoxic effect by directly interfering with the dynamic instability of microtubules. Unlike some agents that cause a complete depolymerization, this compound acts as a microtubule dynamics inhibitor.[1] It extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro.[1] This subtle but critical disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, triggering the spindle assembly checkpoint and inducing cell cycle arrest in the M-phase.[1]

In Vitro Effects on Tubulin Polymerization

Studies have shown that this compound directly inhibits the polymerization of tubulin. This effect is characterized by a decrease in the rate and extent of microtubule assembly.

Cellular Effects on Microtubule Architecture

Immunofluorescence studies on cells treated with this compound reveal significant alterations in the microtubule network. In interphase cells, the microtubule network may appear less affected; however, in mitotic cells, the compound induces the formation of abnormal spindle structures with unaligned chromosomes, a hallmark of mitotic catastrophe.[1]

Signaling Pathways Affected by this compound

The mechanism of action of this compound extends beyond simple mitotic arrest, impacting crucial cellular signaling pathways that regulate cell survival and death.

Mitotic Arrest and Apoptosis Induction

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a prolonged M-phase arrest. This sustained arrest ultimately triggers the intrinsic pathway of apoptosis.

References

Glaziovianin A and Its Impact on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has emerged as a significant compound in cancer research due to its potent antimitotic and cytotoxic activities. Its mechanism of action is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth analysis of this compound's effect on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and related experimental workflows. The information is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Introduction to this compound

This compound is a naturally occurring isoflavone that has been identified as a potent inhibitor of cell cycle progression.[1] It induces mitotic arrest in the M-phase, characterized by the formation of abnormal spindle structures.[2] This biological activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell structure.[1][3] Understanding the precise molecular interactions between this compound and tubulin is crucial for its development as a potential therapeutic agent.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its effects by directly targeting tubulin and interfering with the assembly of microtubules.

-

Suppression of Microtubule Dynamics: In vitro studies have demonstrated that this compound extends the nucleation phase (time lag) of tubulin polymerization. However, it does not alter the total amount of polymerized tubulin at steady state.[1][2] This indicates that this compound acts as a suppressor of microtubule dynamics rather than a potent depolymerizing agent.

-

Binding Site: Competitive binding experiments have revealed that derivatives of this compound, such as O⁶-benzyl this compound, bind to the colchicine (B1669291) binding site on β-tubulin with high affinity.[4] The colchicine site is a well-known target for a major class of microtubule-destabilizing agents.[5] By occupying this site, this compound and its analogs likely induce a conformational change in the tubulin dimer that is incompatible with its incorporation into a growing microtubule lattice.

-

Downstream Cellular Consequences: The inhibition of microtubule dynamics by this compound triggers a cascade of cellular events. The disruption of the mitotic spindle leads to M-phase arrest, a primary mechanism of its cytotoxicity.[1] Furthermore, this compound has been shown to inhibit the transport and maturation of endosomes, which can prolong the activation of signaling receptors like EGFR and enhance apoptosis in certain cancer cells.[1][2][3]

Quantitative Data on this compound and Derivatives

The following tables summarize the inhibitory concentrations of this compound and its key derivatives on tubulin polymerization and their cytotoxic effects on various human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Target | IC₅₀ (µM) | Reference |

|---|

| O⁶-benzyl this compound | α,β-tubulin Polymerization | 2.1 |[4] |

Note: IC₅₀ represents the concentration of the compound that inhibits 50% of the tubulin polymerization activity.

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound (and derivatives) | A375 (Melanoma) | Most sensitive among tested lines | [6] |

| O⁷-allyl this compound | HeLa S3 (Cervical Cancer) | More cytotoxic than this compound |[7] |

Note: IC₅₀ represents the concentration of the compound that inhibits the growth of 50% of the cell population.

Experimental Protocols

Detailed methodologies for key assays used to characterize the effects of this compound are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay is fundamental for directly measuring the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering (turbidity) as microtubules form.[8][9]

Principle: The assembly of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm.[8][10] The resulting polymerization curve displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[8] Inhibitors of polymerization, like this compound, typically increase the duration of the lag phase and/or decrease the rate and extent of polymerization.

Materials:

-

Purified tubulin (>99% pure, bovine or porcine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Control compounds: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)

-

Temperature-controlled 96-well plate spectrophotometer

Procedure:

-

Reagent Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.[8][11]

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in GTB. The final DMSO concentration should be kept constant and low (<1%) across all wells.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions or controls to designated wells.

-

Initiation of Polymerization: Add 90-100 µL of the cold tubulin reaction mix to each well.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[8][10]

-

Data Analysis: Plot absorbance versus time for each concentration. Determine the IC₅₀ value by plotting the maximum polymerization rate or the final steady-state absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, A375)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated wells as controls.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes described.

Caption: Mechanism of action for this compound.

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a compelling natural product that disrupts microtubule dynamics by binding to the colchicine site on β-tubulin. This action leads to mitotic arrest and potent cytotoxicity against various cancer cell lines. Structure-activity relationship studies have shown that modifications to the this compound scaffold can alter its potency and even shift its target specificity, highlighting its potential as a versatile template for the design of novel anticancer agents. The experimental protocols and data presented in this guide offer a foundational resource for further investigation into this compound and its derivatives as promising tubulin-targeting therapeutics.

References

- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]

- 4. Discovery of O6-benzyl this compound, a potent cytotoxic substance and a potent inhibitor of α,β-tubulin polymerization [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of tubulin inhibitors that interact with the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Glaziovianin A: A Technical Guide to its Inhibition of Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A (GVA) is an isoflavone (B191592) initially isolated from the leaves of the Brazilian tree Ateleia glazioviana. It has demonstrated significant antitumor activity by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits microtubule dynamics, detailing its effects on tubulin polymerization, cellular microtubule networks, and associated signaling pathways. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with the dynamic instability of microtubules. Unlike some microtubule-targeting agents that cause either massive polymerization or depolymerization, GVA's effects are more nuanced. It primarily acts by suppressing the dynamic nature of microtubules.

In vitro studies have shown that this compound extends the lag time of tubulin polymerization without altering the total amount of polymerized tubulin at steady state[1]. This suggests that GVA may interfere with the nucleation phase of microtubule formation. In a cellular context, it suppresses microtubule dynamics, leading to the formation of abnormal spindle structures during mitosis and subsequent M-phase cell cycle arrest[1][2].

Molecular docking and computational studies have suggested that this compound may bind to one of two potential sites on β-tubulin: the colchicine-binding site or the GTP/GDP-exchange site. Binding at these sites could interfere with the conformational changes in tubulin necessary for proper polymerization and microtubule dynamics.

Quantitative Data Summary

While specific IC50 values for the direct inhibition of tubulin polymerization by this compound are not prominently available in the reviewed literature, numerous studies have reported its cytotoxic effects on various cancer cell lines. The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives.

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| This compound | HeLa S3 | Cytotoxicity | 2.5 | [3] |

| O7-allyl-GVA | HeLa S3 | Cytotoxicity | 1.8 | [3] |

| This compound (9cg) | A375 (Melanoma) | Antimitotic | - | [2] |

| Derivative 9cd | A375 (Melanoma) | Antimitotic | Less active than 9cg | [2] |

| Derivative 9cf | A375 (Melanoma) | Antimitotic | Less active than 9cg | [2] |

Note: The antimitotic activity in the sea urchin embryo assay was confirmed, but specific IC50 values were not provided in the abstract.

Impact on Cellular Signaling Pathways

The inhibition of microtubule dynamics by this compound has significant downstream consequences on cellular signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. Microtubules are essential for the intracellular trafficking of vesicles, including endosomes that are responsible for the internalization and downregulation of activated cell surface receptors like EGFR.

By disrupting microtubule dynamics, this compound inhibits the transport and maturation of endosomes containing ligand-stimulated EGFR[1]. This leads to prolonged activation of EGFR at the cell surface, resulting in sustained downstream signaling. This sustained signaling, contrary to promoting survival, can lead to an "inadequate activation" of receptor kinases, ultimately enhancing EGF-dependent apoptosis in certain cancer cells, such as A431[1]. This dual mechanism of action—mitotic arrest and potentiation of apoptosis through signaling pathway disruption—contributes to the overall cytotoxicity of this compound[1][4].

Signaling Pathway Diagram

References

- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

The role of Glaziovianin A in mitotic arrest.

An In-depth Technical Guide to the Role of Glaziovianin A in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an isoflavone (B191592) originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, has emerged as a potent antimitotic agent with significant potential in oncology research.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its ability to induce mitotic arrest. We will delve into its direct interaction with tubulin, the resulting disruption of microtubule dynamics, and the activation of the spindle assembly checkpoint. This document consolidates key quantitative data, details common experimental protocols for its study, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by functioning as a microtubule dynamics inhibitor.[1][4][5] Unlike classic microtubule-targeting agents that cause wholesale polymerization or depolymerization, this compound subtly alters microtubule behavior. In vitro assays demonstrate that it extends the lag time of tubulin polymerization without affecting the total amount of polymerized tubulin.[1][4][5] This suppression of microtubule dynamics disrupts the exquisite balance of microtubule growth and shortening required for the proper formation and function of the mitotic spindle during cell division.

The consequence of this interference is the formation of abnormal mitotic spindles, characterized by unaligned chromosomes.[1][2][3] This state of improper chromosome attachment to the spindle microtubules activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) .[6][7][8] The SAC prevents the cell from progressing from metaphase to anaphase until every chromosome is correctly bioriented on the spindle.[6] By creating defective spindle-chromosome attachments, this compound ensures the SAC remains active, leading to a prolonged arrest in the M-phase of the cell cycle.

This sustained mitotic arrest can ultimately lead to one of several cell fates, most notably apoptosis (programmed cell death).[9] Additionally, this compound exhibits a secondary cytotoxic pathway by inhibiting microtubule-dependent endosome transport. This leads to the prolonged activation of receptor kinases like EGFR, which can further enhance apoptosis.[1][4][5]

Signaling Pathway of this compound-Induced Mitotic Arrest

The signaling cascade initiated by this compound culminates in cell cycle arrest and potential apoptosis. The process begins with the direct inhibition of tubulin dynamics, which triggers the Spindle Assembly Checkpoint, a complex pathway involving proteins such as MAD (Mitotic Arrest Deficient) and BUB (Budding Uninhibited by Benzimidazole).[6][8] The activated SAC inhibits the Anaphase-Promoting Complex (APC/C), preventing the degradation of key proteins required for anaphase onset and sealing the cell's fate in mitotic arrest.

Quantitative Efficacy Data

The cytotoxic and antiproliferative activity of this compound and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound (GVA) | HL-60 (Leukemia) | Not Specified | 0.29 | [10] |

| GVA Analogue I | HL-60 (Leukemia) | Not Specified | 16 | [10] |

| GVA Analogue II | HL-60 (Leukemia) | Not Specified | 23 | [10] |

| GVA Analogue III | HL-60 (Leukemia) | Not Specified | 8.5 | [10] |

| This compound (GVA) | A375 (Melanoma) | Not Specified | Most Sensitive | [11] |

| O7-allyl derivative | HeLa S3 (Cervical) | Not Specified | More cytotoxic than GVA | [12] |

| *Note: Specific IC50 values were not provided in the cited abstract, but relative activity was described. |

Notably, this compound and its derivatives showed a lack of cytotoxicity against non-malignant human peripheral blood mononuclear cells at concentrations up to 10 µM, suggesting a degree of selectivity for cancer cells.[11]

Experimental Protocols

The study of this compound and its effects on mitotic arrest involves a range of standard cell and molecular biology techniques.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A375, PC-3) in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that allows for logarithmic growth, typically reaching 60-70% confluency at the time of treatment.[13]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[13]

Cell Cycle Analysis via Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

-

Harvesting: Collect both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA.

-

Fixation: Wash cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cell populations: 2N (G1), between 2N and 4N (S), and 4N (G2/M). An accumulation of cells in the 4N peak indicates G2/M arrest.[14]

Immunofluorescence Microscopy for Spindle Visualization

This method allows for the direct visualization of the mitotic spindle and chromosome alignment.

-

Cell Preparation: Grow cells on glass coverslips and treat with this compound as described above.

-

Fixation and Permeabilization: Fix cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100).

-

Staining:

-

Incubate with a primary antibody against a spindle component, such as anti-β-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain DNA with a dye like DAPI or Hoechst to visualize chromosomes.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Look for abnormal spindle morphology and misaligned chromosomes in treated cells compared to controls.[14]

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: The assay is typically performed in a temperature-controlled microplate reader. A reaction mixture containing purified tubulin, GTP, and a reaction buffer is prepared.

-

Initiation: Add this compound or a control compound to the wells. Polymerization is initiated by raising the temperature to 37°C.

-

Measurement: Monitor the change in absorbance (typically at 340 nm) over time. An increase in absorbance corresponds to microtubule polymerization. The effect of the compound on the rate and extent of polymerization can be quantified.[14]

Standard Experimental Workflow

A typical investigation into the antimitotic effects of this compound follows a logical progression from cellular growth inhibition to the specific mechanism of arrest.

Conclusion and Future Directions

This compound is a potent inhibitor of microtubule dynamics that induces mitotic arrest by activating the spindle assembly checkpoint. Its dual mechanism of cytotoxicity, which also involves the disruption of endosomal trafficking, makes it an interesting candidate for further investigation. Future research should focus on elucidating its precise binding site on tubulin, exploring its efficacy in in vivo models, and further developing more potent and selective synthetic derivatives for potential therapeutic applications in oncology. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in this research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]

- 6. A Cell Biological Perspective on Past, Present and Future Investigations of the Spindle Assembly Checkpoint | MDPI [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Spindle assembly checkpoint: the third decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Induction of mitotic arrest and apoptosis in human prostate cancer pc-3 cells by evodiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Glaziovianin A in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has emerged as a promising antineoplastic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its molecular targets, effects on cellular processes, and preclinical efficacy. The primary mechanism involves the inhibition of microtubule dynamics, leading to M-phase cell cycle arrest and induction of apoptosis. Concurrently, this compound disrupts endosome maturation, resulting in prolonged activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which further contributes to its cytotoxic effects. This document synthesizes quantitative data on its potency across various cancer cell lines, outlines detailed experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Natural products have historically been a rich source of such compounds. This compound, an isoflavone, has garnered significant attention for its potent cytotoxic effects against a range of cancer cell types.[1] Its dual mechanism of targeting both the cytoskeleton and key signaling pathways presents a compelling profile for a potential therapeutic agent. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and its analogs.

Mechanism of Action

This compound exerts its anticancer effects through two primary, interconnected mechanisms:

-

Inhibition of Microtubule Dynamics: this compound acts as a microtubule destabilizing agent.[2] It inhibits tubulin polymerization, not by preventing the formation of polymers altogether, but by extending the time lag of polymerization without altering the net amount of polymerized tubulin in vitro.[3][4] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing cells to arrest in the M-phase of the cell cycle.[3][5]

-

Inhibition of Endosome Maturation and Prolonged EGFR Activation: By inhibiting microtubule dynamics, this compound disrupts the intracellular transport of endosomes.[3][4] This leads to the inhibition of endosome maturation and the accumulation of endosomes containing activated Epidermal Growth Factor Receptor (EGFR).[3][4] The resulting prolonged EGFR activation contributes to the cytotoxic effects of this compound, including the enhancement of EGF-dependent apoptosis in cancer cells such as A431.[3][4]

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.29 | [1] |

| HeLa S3 | Cervical Cancer | 0.94 | [5] |

| A375 | Melanoma | Most sensitive among a panel of seven cell lines | [2] |

| U87 | Glioblastoma | Similar to natural this compound | Not specified |

Note: The A375 melanoma cell line was found to be the most sensitive to this compound among a panel of seven human cancer cell lines, though a specific IC50 value was not provided in the initial abstract.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Culture

-

Cell Lines: HeLa S3 (cervical cancer), A431 (epidermoid carcinoma), and other relevant cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

-

Reagents:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

-

Procedure:

-

Prepare a working solution of tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a 96-well plate, mix the tubulin solution with the this compound dilutions or controls.

-

Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay is used to quantify the induction of apoptosis by this compound.

-

Reagents:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

PBS

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

-

Reagents:

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-α-tubulin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Treat cells with this compound and/or EGF as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound in cancer cells.

Experimental Workflows

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

In Vivo Studies and Future Directions

While in vitro studies have robustly demonstrated the anticancer potential of this compound, in vivo data is still emerging. A study utilizing a sea urchin embryo assay confirmed the antimitotic effect of this compound and its derivatives, suggesting a direct microtubule-destabilizing effect.[2] Further studies in vertebrate models, such as xenograft mouse models, are necessary to evaluate its therapeutic efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

The unique dual mechanism of this compound makes it an attractive candidate for combination therapies. Its ability to disrupt microtubule dynamics could synergize with other chemotherapeutic agents that target different cellular processes. For instance, combining this compound with DNA-damaging agents or inhibitors of other critical signaling pathways could lead to enhanced tumor cell killing and potentially overcome drug resistance.

Furthermore, the synthesis of this compound analogs has been an active area of research.[6] Structure-activity relationship (SAR) studies have shown that modifications at the O7-position can lead to derivatives with increased cytotoxicity and more potent M-phase inhibitory effects compared to the parent compound.[5] Continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this compound are warranted.

Conclusion

This compound is a promising natural product with a distinct dual mechanism of action that targets both the microtubule network and EGFR signaling. Its potent in vitro cytotoxicity against various cancer cell lines, coupled with its unique mode of action, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further preclinical and in vivo investigations are crucial to fully elucidate its therapeutic potential and to guide its translation into clinical applications. This technical guide provides a foundational resource for researchers to design and execute further studies on this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Cytotoxic Effects of Glaziovianin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovianin A, a naturally occurring isoflavone, has emerged as a compound of significant interest in cancer research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms underlying this compound's cytotoxicity, focusing on its impact on microtubule dynamics, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its primary cytotoxic effect by inhibiting microtubule dynamics.[1][2][3] Unlike some other microtubule-targeting agents, it does not significantly alter the total amount of polymerized tubulin but rather extends the time lag of tubulin polymerization.[3] This disruption of microtubule dynamics leads to the formation of abnormal spindle structures during mitosis, ultimately triggering M-phase cell cycle arrest.[3]

Data Presentation: Cytotoxicity and Biological Effects

The cytotoxic and biological effects of this compound have been quantified across various cancer cell lines and experimental conditions. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.29 | [4] |

| A-549 | Lung Cancer | 33.0 (Resveratrol for comparison) | [5] |

| HeLa | Cervical Cancer | Not explicitly stated, but showed cytotoxic effects | [3] |

| A375 | Melanoma | Not explicitly stated, but showed cytotoxic effects | |

| A431 | Epidermoid Carcinoma | Enhanced EGF-dependent apoptosis | [3] |

Note: Explicit IC50 values for all cell lines mentioned in the text were not consistently available in the search results. The table reflects the available data.

Table 2: Effects of this compound on Cell Cycle Progression

| Cell Line | Concentration (µM) | Effect | Percentage of Cells in G2/M Phase | Reference |

| HeLa S3 | Not specified | M-phase inhibitor | Not specified | |

| UMUC3 | 5, 10, 20 | G2/M arrest | Dose-dependent increase | [6] |

| HT29 | 80 µg/ml | G2/M arrest | 47.67% | [7] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Conditions | Key Observations | Quantitative Data | Reference |

| A431 | EGF-stimulated | Enhanced apoptosis | Not specified | [3] |

| HeLa | Not specified | Induction of apoptosis | Increased sub-G1 phase DNA content | [5] |

| Jurkat | Anti-Fas mAb | Induction of apoptosis | Not specified |

Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are mediated through the modulation of key signaling pathways.

Inhibition of Microtubule Dynamics Pathway

This compound directly interferes with the dynamic instability of microtubules, a process crucial for proper cell division. This leads to a cascade of events culminating in mitotic arrest and apoptosis.

Caption: this compound's inhibition of microtubule polymerization.

Modulation of EGFR Signaling and Apoptosis

This compound has been shown to inhibit the transport of endosomes containing the Epidermal Growth Factor Receptor (EGFR), leading to prolonged EGFR activation and enhanced EGF-dependent apoptosis.[3]

Caption: this compound's effect on EGFR signaling and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HL-60, A375, HeLa)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

-